molecular formula C11H14O4 B14725586 4-Tert-butyl-2,5-dihydroxybenzoic acid CAS No. 5330-57-4

4-Tert-butyl-2,5-dihydroxybenzoic acid

Cat. No.: B14725586
CAS No.: 5330-57-4
M. Wt: 210.23 g/mol
InChI Key: HXRNAHTXZNOPRD-UHFFFAOYSA-N
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Description

4-Tert-butyl-2,5-dihydroxybenzoic acid is an organic compound belonging to the class of hydroxybenzoic acids It is characterized by the presence of a tert-butyl group at the fourth position and two hydroxyl groups at the second and fifth positions on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Tert-butyl-2,5-dihydroxybenzoic acid can be synthesized through several methods. One common approach involves the hydroxylation of 4-tert-butylbenzoic acid. This reaction typically requires the use of strong oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions. Another method involves the direct hydroxylation of 4-tert-butylphenol using reagents like hydrogen peroxide in the presence of a catalyst.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale oxidation processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

4-Tert-butyl-2,5-dihydroxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carboxyl group can be reduced to form alcohols.

    Substitution: The tert-butyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used oxidizing agents.

    Reduction: Lithium aluminum hydride and sodium borohydride are typical reducing agents.

    Substitution: Halogens, nitrating agents, and sulfonating agents are used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

4-Tert-butyl-2,5-dihydroxybenzoic acid has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.

    Biology: The compound is studied for its potential antioxidant properties and its effects on biological systems.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-inflammatory agent.

    Industry: It is used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 4-tert-butyl-2,5-dihydroxybenzoic acid involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing the compound’s biological activity. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and interaction with enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

    3,5-Di-tert-butyl-4-hydroxybenzoic acid: Similar in structure but with different positions of hydroxyl groups.

    4-tert-Butylbenzoic acid: Lacks the hydroxyl groups present in 4-tert-butyl-2,5-dihydroxybenzoic acid.

    4-tert-Butylphenol: Contains a hydroxyl group but lacks the carboxyl group.

Uniqueness

This compound is unique due to the specific positioning of its functional groups, which confer distinct chemical and biological properties. Its combination of a tert-butyl group with hydroxyl and carboxyl groups makes it a versatile compound for various applications.

Properties

CAS No.

5330-57-4

Molecular Formula

C11H14O4

Molecular Weight

210.23 g/mol

IUPAC Name

4-tert-butyl-2,5-dihydroxybenzoic acid

InChI

InChI=1S/C11H14O4/c1-11(2,3)7-5-8(12)6(10(14)15)4-9(7)13/h4-5,12-13H,1-3H3,(H,14,15)

InChI Key

HXRNAHTXZNOPRD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=C(C(=C1)O)C(=O)O)O

Origin of Product

United States

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